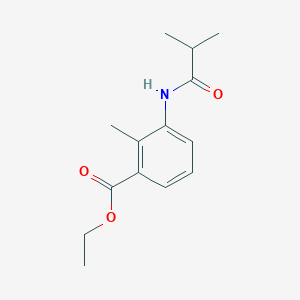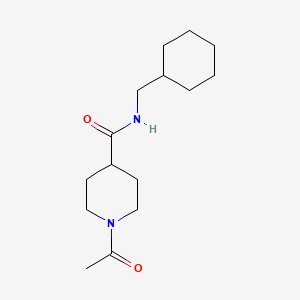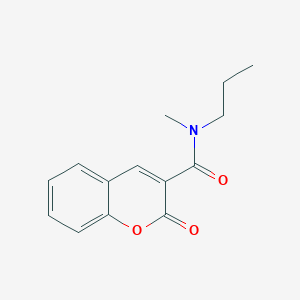![molecular formula C15H15NO3S B5375330 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. DAPTA is a synthetic compound that belongs to the family of thienylpropenones and has a molecular weight of 337.42 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one in inhibiting the entry of HIV-1 into host cells involves its binding to the viral envelope glycoprotein gp120. This binding prevents the interaction of gp120 with the CD4 receptor on the host cell surface, thereby blocking the entry of the virus. 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to exhibit low toxicity and good pharmacokinetic properties. It has been shown to be stable in human serum and to have a half-life of around 5 hours. 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to accumulate in lymphoid tissues, which is beneficial for its antiviral activity against HIV-1. In addition, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It exhibits low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has some limitations as well. Its synthesis involves the use of toxic reagents such as acetic anhydride and a catalyst, which may pose a risk to health and safety. In addition, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has a low yield, which may limit its use in large-scale applications.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one. One direction is to explore its potential as a therapeutic agent for the treatment of HIV-1 infection and other viral diseases. Another direction is to investigate its anti-inflammatory and anti-tumor properties for the development of new drugs for the treatment of inflammatory diseases and cancer. In addition, the use of 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one as a building block for the synthesis of novel materials and as a ligand for the removal of heavy metals from contaminated water can be further explored.
Synthesemethoden
The synthesis of 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one involves the reaction of 3,4-dimethoxyaniline with 2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of acetic anhydride and a catalyst. The reaction proceeds through a condensation reaction to form the desired product. The yield of 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one obtained through this method is around 40-50%.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to exhibit antiviral activity against HIV-1 by inhibiting the entry of the virus into host cells. It has also been found to have anti-inflammatory and anti-tumor properties. In material science, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been used as a building block for the synthesis of novel materials such as dendrimers and polymers. In environmental science, 3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one has been used as a ligand for the removal of heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyanilino)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-13-6-5-11(10-14(13)19-2)16-8-7-12(17)15-4-3-9-20-15/h3-10,16H,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINLXXYWBLJCBT-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)

![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)

![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)
![methyl 4-({[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B5375308.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5375332.png)
![6-iodo-3-(2-methylphenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375339.png)
![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)

